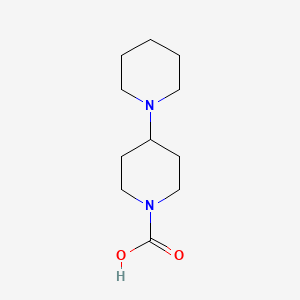

1,4'-Bipiperidine-1'-carboxylic acid

Description

Contextualization within Piperidine (B6355638) and Bipiperidine Chemical Space

The foundational structure of 1,4'-Bipiperidine-1'-carboxylic acid is the piperidine ring, a heterocyclic amine consisting of a six-membered ring with five methylene (B1212753) units and one nitrogen atom. wikipedia.org Piperidine itself is a prevalent feature in many alkaloids and pharmaceuticals. wikipedia.org The term "chemical space" for piperidine refers to the vast collection of possible molecules that can be created using a piperidine core, which is of high interest in drug discovery due to the three-dimensional shapes that saturated rings can adopt. nih.govrsc.org

This compound is a member of the bipiperidine family, which features two connected piperidine rings. nih.gov Specifically, it is a monocarboxylic acid that results from the formal condensation of a 1,4'-bipiperidine's amino group with carbonic acid. nih.govebi.ac.uk This structure consists of a piperidine ring attached at its 4-position to the nitrogen atom of a second piperidine ring, with the latter bearing a carboxylic acid group on its nitrogen atom. nih.gov This places it within the class of organic compounds known as piperidinecarboxylic acids. hmdb.ca

Significance of the Bipiperidine Scaffold in Advanced Organic Chemistry and Bioscience

Saturated heterocyclic scaffolds, such as piperidine and the related piperazine, are considered "privileged scaffolds" in medicinal chemistry. nih.gov Unlike flat, aromatic systems, these sp³-hybridized rings provide complex three-dimensional structures that can more effectively interact with the intricate binding sites of biological targets like proteins and enzymes. nih.gov The non-planar nature of these rings allows for a greater exploration of pharmacophore space, which is crucial for developing novel therapeutics. nih.gov

The bipiperidine scaffold inherits these advantageous properties. Its structure offers a rigid and defined orientation of the two rings, which can be exploited by chemists to design molecules with precise spatial arrangements of functional groups. This conformational rigidity and the basicity imparted by the nitrogen atoms make the bipiperidine motif a valuable component in the design of new bioactive compounds. Its utility is often seen in its role as a structural element in larger molecules designed for specific biological applications.

Overview of Key Research Trajectories Involving this compound

The primary role of this compound in chemical research is as a specialized building block or synthetic intermediate. Its structure is not typically the final active compound itself but rather a key component used in the construction of more complex and often biologically active molecules.

Research involving this compound often focuses on multi-step synthetic pathways where the bipiperidine core is a desired pharmacophore. For example, derivatives and esters of the core structure are used in the synthesis of complex therapeutic candidates. One notable instance is its incorporation into intricate molecules designed as potential drug candidates, such as the ester of (S)-[1,4'-Bipiperidine]-1'-carboxylic acid with a complex pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl moiety. pipzine-chem.com This highlights its function as a fragment for creating larger, high-value chemical entities.

The synthesis of related structures, such as ethyl esters of bipiperidinyl carboxylic acids, further illustrates the utility of this chemical family as precursors. chemicalbook.comchemicalbook.com These synthetic routes often involve protecting groups, like the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms, which can then be selectively removed to allow for further chemical modification. chemicalbook.com This strategic use of protecting groups enables chemists to build complex molecules step-by-step, with the bipiperidine unit serving as a robust and reliable scaffold.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molar Mass | 212.29 g/mol |

| IUPAC Name | 4-piperidin-1-ylpiperidine-1-carboxylic acid |

| Synonyms | [1,4'-Bipiperidine]-1'-carboxylic acid |

| CAS Number | 1026078-50-1 |

| Data sourced from PubChem. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylpiperidine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11(15)13-8-4-10(5-9-13)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWVEDMJFKIJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463729 | |

| Record name | [1,4'-Bipiperidine]-1'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026078-50-1 | |

| Record name | [1,4′-Bipiperidine]-1′-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026078-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidin-1-ylpiperidine-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026078501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,4'-Bipiperidine]-1'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SBW8G39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Bipiperidine 1 Carboxylic Acid Derivatives

Established Synthetic Routes to the Bipiperidine-Carboxylic Acid Core

The construction of the 1,4'-bipiperidine-1'-carboxylic acid core is a process that relies on carefully planned multi-step organic synthesis, strategic use of protecting groups, and specific carboxylation reactions.

Multi-step Organic Synthesis Approaches for Scaffold Construction

The fundamental 1,4'-bipiperidine scaffold consists of two piperidine (B6355638) rings linked by a nitrogen-carbon bond. nih.gov The synthesis of this core structure is typically achieved through the reaction of two piperidine-containing precursors. A common approach involves the nucleophilic substitution reaction between a piperidine and a 4-substituted piperidine, such as 4-piperidone (B1582916). The initial product can then undergo further reactions, like reductive amination, to form the stable C-N bond linking the two rings, resulting in the 1,4'-bipiperidine structure. fishersci.com This scaffold serves as the foundational building block for subsequent functionalization. chemimpex.com

Utilization of Protecting Groups in Synthesis (e.g., tert-Butoxycarbonyl (Boc) and Deprotection Strategies)

In the multi-step synthesis of complex molecules like this compound derivatives, protecting groups are essential to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org They temporarily mask a reactive functional group to prevent it from participating in a chemical reaction, allowing the desired transformation to occur elsewhere in the molecule. wikipedia.org

For the synthesis of the target compound, the tert-Butoxycarbonyl (Boc) group is the most commonly employed protecting group for the secondary amine of the piperidine ring. chemimpex.comfishersci.co.uk The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org This protection is crucial as it deactivates the nucleophilicity of the amine, allowing other reactions, such as modifications on the second piperidine ring, to proceed without interference. organic-chemistry.org

Deprotection, the removal of the Boc group, is typically accomplished under acidic conditions. acsgcipr.orgyoutube.com This step regenerates the reactive amine, making it available for subsequent reactions like carboxylation or derivatization. The lability of the Boc group to acid allows for its selective removal in the presence of other protecting groups that might be stable to acid but labile to base or hydrogenolysis, a concept known as an orthogonal protection strategy. organic-chemistry.orgacsgcipr.org However, the generation of a tert-butyl cation during acidic deprotection can sometimes lead to side reactions, such as the alkylation of other nucleophilic sites on the molecule. acsgcipr.org

Table 1: Boc-Group Protection and Deprotection Strategies

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP), Solvent (e.g., THF, Water, Acetonitrile), Room Temperature or moderate heat. fishersci.co.ukorganic-chemistry.org | To mask the reactivity of the piperidine nitrogen, enabling selective reactions at other sites. organic-chemistry.org |

| Deprotection | Strong acids (e.g., HCl in Ethyl Acetate (B1210297) or Dichloromethane, Trifluoroacetic Acid (TFA)). fishersci.co.ukchemicalbook.comchemicalbook.com | To remove the Boc group and restore the amine functionality for subsequent synthetic steps. acsgcipr.org |

Carboxylation Reactions for Acid Moiety Introduction

The introduction of the carboxylic acid group onto the 1'-nitrogen of the 1,4'-bipiperidine scaffold transforms it into the target compound. This reaction results in a carbamic acid derivative. hmdb.ca The chemical name, this compound, indicates that the carboxyl group is attached to the nitrogen of the piperidine that is itself substituted at the 4-position. nih.gov

According to the Chemical Entities of Biological Interest (ChEBI) database, this compound is described as a monocarboxylic acid that results from the formal condensation of the amino group of 1,4'-bipiperidine with carbonic acid. nih.govebi.ac.ukchemicalbook.com This transformation can be achieved in the laboratory by reacting the deprotected 1,4'-bipiperidine with a suitable carboxylating agent, such as phosgene (B1210022) or a chloroformate, followed by hydrolysis.

Derivatization and Functionalization Strategies of this compound

Once the core acid is synthesized, it can be further modified through various derivatization and functionalization reactions to produce a diverse range of compounds, including esters and amides.

Esterification Reactions to Access Corresponding Esters (e.g., Ethyl and Methyl Esters)

The carboxylic acid functional group of this compound can be readily converted into its corresponding esters through esterification. This reaction typically involves treating the carboxylic acid with an alcohol, such as ethanol (B145695) or methanol, in the presence of an acid catalyst. youtube.com This process, often referred to as Fischer esterification, is a dehydration reaction where a molecule of water is eliminated. youtube.com

For instance, the synthesis of ethyl [1,4'-bipiperidine]-4-carboxylate has been documented starting from a Boc-protected precursor. In the final step, the Boc group is removed using hydrochloric acid in ethyl acetate to yield the desired ethyl ester hydrochloride salt. chemicalbook.com Similarly, ethyl [1,4']bipiperidinyl-3-carboxylic acid has been prepared by treating the Boc-protected dicarboxylic acid ester with 4N HCl in dichloromethane. chemicalbook.com These esters are often valuable intermediates or final products in pharmaceutical research.

Table 2: Examples of Esterification Reactions

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate | HCl in Ethyl Acetate, Room Temperature | Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride | chemicalbook.com |

Formation of Amide Derivatives for Diverse Applications

The formation of amides from this compound is another crucial derivatization strategy. Amides are generally synthesized by reacting a carboxylic acid with an amine. github.io This condensation reaction, which forms a peptide-like bond and eliminates a molecule of water, often requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive form (like an acid chloride) to proceed efficiently at room temperature. github.ioyoutube.com

The resulting amide derivatives can have a wide range of applications. For example, the simple [1,4′]Bipiperidinyl-4′-carboxylic acid amide has been cataloged as a chemical for proteomics research. scbt.com More complex structures, such as 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have been synthesized via multi-component reactions and investigated as potent enzyme inhibitors. researchgate.net The diversity of available amines allows for the creation of a large library of amide derivatives for various scientific investigations.

Table 3: Examples of Amide Derivatives

| Carboxylic Acid Derivative | Amine/Reaction Type | Product Class | Application Area |

|---|---|---|---|

| [1,4′]Bipiperidinyl-4′-carboxylic acid | Ammonia | Primary Amide | Proteomics Research scbt.com |

Substitution Reactions on the Piperidine Rings and Carbonyl Moiety

The chemical versatility of this compound derivatives allows for a range of substitution reactions on both the piperidine rings and the carbonyl group. These modifications are crucial for developing new compounds with tailored properties.

One common approach involves the derivatization of the carboxylic acid moiety. For instance, the carboxylic acid can be activated and then reacted with amines to form amides. A notable example is the amidation of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids with 1,4'-bipiperidine, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) as the activating agent to yield the corresponding amides in moderate to excellent yields. nih.gov This highlights the utility of the carbonyl group as a handle for introducing diverse substituents.

Further functionalization can be achieved on the piperidine rings. For derivatives where one of the piperidine nitrogen atoms is unprotected, standard reactions such as reductive amination or amide coupling can be employed. nih.gov For example, an unprotected piperidine amine can undergo reductive amination with various aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to install a wide array of substituents on the nitrogen atom. nih.gov Similarly, coupling with carboxylic acids or acid chlorides can introduce amide functionalities. nih.gov

In cases where the piperidine ring itself is modified, reactions can target specific positions. For instance, a hydroxyl group on the piperidine ring can be oxidized to a ketone, which can then undergo further reactions. nih.gov Another advanced technique is the kinetic resolution of 2-aryl-4-methylenepiperidines by deprotonation using n-BuLi and a chiral ligand like sparteine. whiterose.ac.uk The resulting organolithium intermediate can be trapped with various electrophiles to introduce substituents at the 2-position with high enantioselectivity. whiterose.ac.uk This method provides access to 2,2-disubstituted piperidines while controlling stereochemistry. whiterose.ac.uk

These substitution reactions are summarized in the following table:

| Reaction Type | Moiety | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Amidation | Carbonyl | 1,4'-Bipiperidine, HATU | Amide derivatives | nih.gov |

| Reductive Amination | Piperidine-N | Aldehydes, Sodium triacetoxyborohydride | N-substituted piperidines | nih.gov |

| Amide Coupling | Piperidine-N | Carboxylic acids/acid chlorides | N-acyl piperidines | nih.gov |

| Oxidation | Piperidine-C-OH | Dess-Martin Periodinane (DMP) | Piperidinone | nih.gov |

| Electrophilic Trapping | Piperidine-C2 | n-BuLi, sparteine, Electrophile (e.g., MeOCOCl) | 2,2-disubstituted piperidines | whiterose.ac.uk |

Oxidation and Reduction Pathways of Bipiperidine Derivatives

The oxidation and reduction of this compound and its derivatives are key transformations for accessing a variety of related scaffolds. The reactivity is largely dictated by the specific functional groups present on the bipiperidine core.

Reduction Pathways: The carboxylic acid group is a primary site for reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can effectively reduce the carboxylic acid to a primary alcohol. libretexts.org This transformation proceeds via the addition of a hydride to the carbonyl carbon, forming an intermediate that ultimately yields the alcohol after hydrolysis. libretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org

In addition to the carboxylic acid, other functional groups on the bipiperidine scaffold can be reduced. For instance, nitro groups attached to aryl substituents can be reduced to anilines via catalytic hydrogenation. rsc.org Ketone functionalities on the piperidine ring can be stereoselectively reduced to alcohols. An example is the reduction of a 2-aryl-4-piperidone to the corresponding alcohol using L-Selectride. whiterose.ac.uk

Oxidation Pathways: The oxidation of the carboxylic acid group itself is less common as it is already in a high oxidation state. libretexts.org Further oxidation typically leads to decarboxylation, removing the carboxyl carbon as carbon dioxide. libretexts.org

However, other parts of the molecule are susceptible to oxidation. For example, primary or secondary alcohols on the piperidine ring can be oxidized to aldehydes or ketones. The use of Dess-Martin Periodinane (DMP) has been reported for the oxidation of a primary alcohol on a piperidine derivative to the corresponding aldehyde. nih.gov This aldehyde can then serve as a precursor for further functionalization, such as reductive amination. nih.gov

The following table summarizes key oxidation and reduction reactions for bipiperidine derivatives:

| Transformation | Functional Group | Reagent | Product | Reference |

|---|---|---|---|---|

| Reduction | Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | libretexts.org |

| Reduction | Ketone (on ring) | L-Selectride | Alcohol | whiterose.ac.uk |

| Reduction | Nitro group (on substituent) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Aniline | rsc.org |

| Oxidation | Alcohol (on ring) | Dess-Martin Periodinane (DMP) | Aldehyde/Ketone | nih.gov |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of specific stereoisomers of this compound analogs is of significant interest due to the often distinct biological activities of different enantiomers and diastereomers. Several strategies have been developed to control the stereochemistry of the piperidine core.

One effective method is kinetic resolution , which separates a racemic mixture by selectively reacting one enantiomer faster than the other. For example, the kinetic resolution of 2-aryl-4-methylenepiperidines can be achieved through deprotonation with a chiral base system, such as n-butyllithium (n-BuLi) and (+)-sparteine. whiterose.ac.uk This process can yield the unreacted starting material and the substituted product in high enantiomeric ratios. whiterose.ac.uk

Another approach is diastereoselective synthesis , where a new stereocenter is created with a preference for one diastereomer over another. A concise and stereodivergent synthesis of 2-substituted 3-piperidinols has been developed, allowing access to both cis and trans isomers with high diastereoselectivity (dr up to >19:1). aalto.fi This method can be applied to build chiral piperidine scaffolds that can be incorporated into more complex structures.

Furthermore, asymmetric catalysis plays a crucial role. For instance, the asymmetric reduction of prochiral ketones using ketoreductases from sources like Candida glabrata can produce chiral alcohols with excellent enantioselectivity. researchgate.net These chiral intermediates are valuable building blocks for the synthesis of enantiomerically pure piperidine derivatives.

The following table highlights different approaches to stereoselective synthesis:

| Method | Description | Example | Reference |

|---|---|---|---|

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Deprotonation of 2-aryl-4-methylenepiperidines with n-BuLi/(+)-sparteine. | whiterose.ac.uk |

| Stereodivergent Synthesis | A synthetic route that can produce multiple diastereomers from a common intermediate. | Synthesis of both cis- and trans-2-substituted 3-piperidinols with high diastereomeric ratios. | aalto.fi |

| Asymmetric Biocatalysis | Use of enzymes to catalyze stereoselective transformations. | Asymmetric reduction of ketones using ketoreductases. | researchgate.net |

Advanced Synthetic Methodologies and Process Optimization

Application of the Castagnoli-Cushman Reaction in Bipiperidine-based Scaffold Synthesis

The Castagnoli-Cushman Reaction (CCR) has emerged as a powerful tool for the synthesis of complex heterocyclic structures, including those incorporating a bipiperidine moiety. mdpi.com This reaction, which involves the condensation of an imine with a cyclic anhydride, has been adapted into multicomponent formats to build diverse molecular scaffolds. mdpi.com

A significant application is the three-component Castagnoli-Cushman reaction (3C-CCR) involving a homophthalic anhydride, a carbonyl compound, and an amine source like ammonium (B1175870) acetate. nih.govresearchgate.net This methodology has been successfully employed to synthesize 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids. nih.gov These carboxylic acid intermediates can then be coupled with 1,4'-bipiperidine via amidation to produce 1-oxo-3,4-dihydroisoquinoline-4-carboxamides bearing the bipiperidine scaffold. nih.govresearchgate.net This strategy allows for the exploration of structure-activity relationships by varying the substituents on the isoquinolone core while keeping the 1,4'-bipiperidine carboxamide portion constant. nih.gov

The reaction provides access to diastereomerically pure products, and post-condensation transformations of the CCR adducts can lead to even more complex molecules. mdpi.com For example, a CCR adduct was used as a starting point for the synthesis of tetracyclic systems through reduction and cyclization steps. mdpi.com The versatility of the CCR makes it a valuable method for generating libraries of complex bipiperidine-containing compounds for biological screening.

The table below provides an overview of a key application of the CCR:

| Reaction | Components | Intermediate Product | Final Product (with Bipiperidine) | Reference |

|---|---|---|---|---|

| Three-component Castagnoli-Cushman Reaction (3C-CCR) | Homophthalic anhydride, Carbonyl compound, Ammonium acetate | 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acid | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivative | nih.gov, researchgate.net |

Continuous Flow Reactor Systems for Scalable Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages for the production of fine chemicals and pharmaceutical intermediates, including improved safety, efficiency, and scalability. While specific literature detailing the continuous flow synthesis of this compound itself is not abundant, the principles and technologies are broadly applicable to its synthesis and derivatization.

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processes. The enhanced heat and mass transfer in microreactors can enable the use of highly exothermic or fast reactions that are difficult to control on a large scale in batch reactors.

For multi-step syntheses, such as those often required for complex piperidine derivatives, multiple flow reactors can be connected in sequence, minimizing the need for isolation and purification of intermediates. This "telescoping" of reactions can significantly reduce production time and waste. Given the multi-step nature of many syntheses involving the 1,4'-bipiperidine core, such as those starting from 4-hydroxymethylpiperidine or involving the Castagnoli-Cushman reaction, flow chemistry presents a promising avenue for process optimization and scale-up. nih.govnih.gov

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is fundamental to achieving high yield and purity in the synthesis of this compound derivatives. Key parameters that are often manipulated include the choice of solvent, catalyst, temperature, and reaction time.

In the context of the Castagnoli-Cushman reaction for preparing precursors to bipiperidine amides, mechanistic studies have been crucial in developing reaction conditions that lead to pure diastereomers. mdpi.com For example, the choice of base and solvent can significantly influence the stereochemical outcome.

For coupling reactions, such as the amidation of a carboxylic acid with 1,4'-bipiperidine, the selection of the coupling agent is critical. The use of HATU has been shown to be effective, leading to moderate to excellent yields of the desired amide products. nih.gov In other synthetic routes involving piperidines, such as nucleophilic substitution, the choice of base (e.g., cesium carbonate) and solvent can impact the efficiency of the reaction. nih.gov

Furthermore, in stereoselective syntheses, temperature can be a key factor. While lower temperatures can sometimes improve diastereoselectivity in reactions like the CCR, this can also come at the cost of reaction rate. mdpi.com Therefore, a balance must be struck to achieve both high selectivity and practical reaction times. The optimization process is often iterative, involving systematic screening of various conditions to identify the ideal combination for a specific transformation.

Applications in Advanced Organic, Medicinal Chemistry, and Materials Science Research

1,4'-Bipiperidine-1'-carboxylic Acid as a Versatile Synthetic Building Block

The structural rigidity and functional group availability of the 1,4'-bipiperidine core make it an ideal starting point for constructing elaborate molecular designs.

Precursor for Complex Heterocyclic Systems and Molecular Architectures

The this compound molecule serves as a foundational precursor in the assembly of intricate heterocyclic systems. The carboxylic acid group provides a reactive site for amide bond formation and other modifications, while the secondary amine on the second piperidine (B6355638) ring allows for further functionalization. This dual reactivity is crucial for building complex molecular architectures. For instance, derivatives of this compound are used as binding agents in the synthesis of cyclic trialkylsilyl compounds biosynth.com. The bipiperidine framework itself is a key component that can influence the pharmacokinetic properties, such as lipophilicity and receptor binding affinity, of the resulting larger molecules.

Intermediate in the Synthesis of Biologically Active Compounds

One of the most significant applications of this compound is its role as an intermediate in the creation of compounds with specific biological activities. Its derivatives are integral to the synthesis of selective agonists for G protein-coupled receptors (GPCRs), which are important targets in drug discovery researchgate.net. The structural motif of bipiperidine is found in various compounds developed for therapeutic purposes, highlighting its importance as a privileged scaffold in medicinal chemistry.

Explorations in Ligand Design and Receptor Interaction Studies

The bipiperidine scaffold is a key element in the design of ligands that can selectively bind to specific biological receptors, enabling the modulation of their activity.

Targeting G Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of receptors that play a central role in cellular signaling and are the target of a significant portion of modern pharmaceuticals. The 1,4'-bipiperidine structure is particularly valuable in designing ligands for this receptor class.

Agonist and Antagonist Development for Specific GPCRs (e.g., GPR119)

The G protein-coupled receptor 119 (GPR119) is recognized as a promising therapeutic target for type 2 diabetes due to its role in glucose homeostasis nih.govsemanticscholar.org. Activation of GPR119 leads to the release of insulin and incretin hormones, which helps regulate blood sugar levels nih.govnih.gov. The 1,4'-bipiperidine scaffold has been instrumental in the development of GPR119 agonists. Research has shown that piperidine-derivative molecules are utilized in the synthesis of selective GPR119 agonists, which have been patented as potential anti-obesity drugs researchgate.net. In silico studies suggest that the piperidine moiety has a notable affinity for the GPR119 binding pocket researchgate.net. Several potent, small-molecule GPR119 agonists incorporating piperidine or related bicyclic amine structures have been developed and have advanced to clinical trials, demonstrating the therapeutic potential of this chemical class nih.gov.

| Compound/Series | Key Structural Feature | Target Receptor | Research Finding | Citation |

|---|---|---|---|---|

| Piperidine-derivative molecules | Piperidine moiety | GPR119 | Used in the synthesis of selective GPR119 agonists patented as anti-obesity drugs. | researchgate.net |

| Pyrimido[5,4-b] acs.orghmdb.caoxazine derivatives | Piperidine amine and other rigid bicyclic amines | GPR119 | Optimization led to potent agonists with strong inherent activities and significant hypoglycemic effects in animal models. | nih.gov |

| 1-Boc-piperidine | Protected piperidine | GPR119 | In silico simulations suggest a low-to-moderate affinity for GPR119. | researchgate.net |

Modulation of Ion Channels and Neurotransmitter Systems (e.g., GABAARs, NK1 Receptor)

Beyond GPCRs, the bipiperidine framework is also explored for its potential to interact with other critical components of the nervous system, such as ion channels and neurotransmitter receptors.

While direct modulation of Gamma-aminobutyric acid A receptors (GABAARs) by this compound itself is not extensively documented in the provided search results, the general class of piperidine-containing compounds has been investigated for interaction with various central nervous system targets. GABAARs are ligand-gated ion channels that are the primary targets for benzodiazepines, which induce their therapeutic effects by positively modulating the receptor's affinity for GABA nih.govnih.gov.

In contrast, the 1,4'-bipiperidine scaffold has been successfully incorporated into potent and selective antagonists for the Neurokinin-1 (NK1) receptor acs.org. The NK1 receptor, another member of the GPCR family, binds the neurotransmitter Substance P and is implicated in emesis and depression wikipedia.orgnih.gov. The development of the clinical candidate casopitant, a selective NK1 receptor antagonist, involved the use of a complex 4,4'-bipiperidine carboxamide structure, demonstrating the utility of this core in designing molecules that can interact with key neurotransmitter systems acs.org. This research highlights the versatility of the bipiperidine scaffold in creating central nervous system-active agents.

| Compound Class | Core Scaffold | Target | Application/Finding | Citation |

|---|---|---|---|---|

| 4,4'-Bipiperidine-1-carboxamide derivatives | 4,4'-Bipiperidine | NK1 Receptor | Led to the discovery of casopitant, a potent and selective NK1 receptor antagonist developed as a clinical candidate for major depression. | acs.org |

| Non-peptide antagonists | Piperidine | NK1 Receptor | Piperidine-based structures have been central to the development of NK1 receptor antagonists to prevent chemotherapy-induced nausea and vomiting. | wikipedia.org |

Enzyme Inhibition and Modulation Studies

Derivatives of the 1,4'-bipiperidine scaffold have been investigated as inhibitors for a range of enzymes, demonstrating the versatility of this chemical core in targeting distinct active sites and allosteric pockets.

Investigations into Acetyl-CoA Carboxylase Inhibition

Acetyl-CoA carboxylases (ACCs) are crucial enzymes in the regulation of fatty acid metabolism, catalyzing the formation of malonyl-CoA. nih.gov As such, they are significant targets for the development of therapeutics for metabolic diseases. Research into ACC inhibitors has explored platforms incorporating the piperidine and bipiperidine structure.

Specifically, a series of disubstituted (4-piperidinyl)-piperazine derivatives has been described as a novel platform for non-selective inhibitors of both ACC1 and ACC2. nih.gov Further computational studies have been employed to elucidate the inhibition mechanism of human ACC isoforms by various aromatic ligands, including bipiperidylcarboxamide derivatives. scienceandtechnology.com.vn These studies investigate the interaction direction and preferential binding sites of the ligands on the enzyme's biotin carboxylase (BC) and carboxyltransferase (CT) domains. scienceandtechnology.com.vn The findings suggest that the inhibitory activity is correlated with the ligand's ability to interact with specific amino acid regions and the formation of hydrogen, pi-alkyl, pi-cation, and alkyl-alkyl bonds. scienceandtechnology.com.vn Structure-based design has also led to the discovery of potent indole derivatives incorporating the (4-piperidinyl)-piperazine core that exhibit strong in vitro ACC inhibitory activity. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibitor Development

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair and the maintenance of genomic stability. nih.gov While numerous heterocyclic scaffolds have been successfully developed into potent PARP inhibitors for cancer therapy, a review of the scientific literature does not indicate that the this compound scaffold has been a primary focus in the development of this particular class of enzyme inhibitors. Research on PARP inhibitors has largely centered on structures that mimic the nicotinamide portion of the NAD+ substrate, such as those containing benzamide, phthalazinone, and related pharmacophores. nih.gov

Targeting Bacterial Enzymes (e.g., MurF) for Antibacterial Research

The rise of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents that act on new targets. The Mur ligase family, which is essential for the biosynthesis of the bacterial cell wall component peptidoglycan, represents a promising target. nih.gov MurF catalyzes the final cytoplasmic step in this pathway and is essential for bacterial viability. researchgate.net

In the search for novel MurF inhibitors, a pharmacophore model derived from a series of 8-hydroxyquinolines was used to screen for new chemotypes. This approach successfully identified a 4-phenylpiperidine (4-PP) derivative as a potent inhibitor of the Escherichia coli MurF enzyme. nih.gov This compound demonstrated an IC₅₀ value of 26 µM. nih.gov Importantly, the 4-PP derivative also displayed antibacterial activity against a permeable strain of E. coli, with a minimum inhibitory concentration (MIC) of 8 µg/ml. nih.gov Treatment of E. coli with this inhibitor led to a significant accumulation of the MurF substrate and a reduction in its product, confirming that its antibacterial effect is consistent with the inhibition of the MurF enzyme within the bacterial cells. nih.gov

Table 1: Inhibitory Activity of 4-Phenylpiperidine Derivative Against MurF

| Compound | Target Enzyme | IC₅₀ (µM) | Bacterial Strain | MIC (µg/ml) |

|---|---|---|---|---|

| 4-Phenylpiperidine derivative | E. coli MurF | 26 | Permeable E. coli | 8 |

| 4-Phenylpiperidine derivative | S. aureus | - | MRSA | 8-16 |

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. The 1,4'-bipiperidine scaffold has been used as a foundation for the synthesis of new tyrosinase inhibitors.

Two series of N-substituted bipiperidine derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. Potent inhibition was observed with several derivatives, with the most active compound featuring a 4'-methylbenzyl substitution, which exhibited an IC₅₀ value of 1.72 µM. This potency was significantly greater than that of the standard inhibitor, kojic acid.

Table 2: Tyrosinase Inhibitory Activity of N-Substituted Bipiperidine Derivatives

| Compound | Substitution on Bipiperidine | IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | 4'-Methylbenzyl | 1.72 |

| Kojic Acid (Standard) | - | 16.6 |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of compounds derived from the this compound core is highly dependent on the nature and position of various substituents. SAR studies are crucial for optimizing potency and selectivity against specific enzyme targets.

Elucidation of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling combines the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.net For the 1,4'-bipiperidine scaffold, SAR studies have provided insights into these key features across different enzyme targets.

For Tyrosinase Inhibition: SAR studies on N-substituted bipiperidines revealed that the nature of the substituent on the nitrogen atom is critical for inhibitory potency. The introduction of a 4'-methylbenzyl group led to a compound with an IC₅₀ of 1.72 µM, suggesting that a benzyl group with an electron-donating substituent in the para position is a key pharmacophoric feature for potent tyrosinase inhibition. Molecular dynamics simulations have been used to further understand the conformational aspects of these inhibitors.

For ACC Inhibition: In the context of (4-piperidinyl)-piperazine derivatives, SAR exploration has been a key strategy. The modification of substituents on this core structure led to the identification of indole derivatives with potent ACC inhibitory activity, indicating that an indole moiety is a favorable pharmacophoric element when attached to this bipiperidine-like platform. nih.govnih.gov

For MurF Inhibition: The identification of a 4-phenylpiperidine derivative as a MurF inhibitor was achieved through a pharmacophore model based on 8-hydroxyquinolines. nih.gov This suggests that the key features for MurF binding include a specific spatial arrangement of aromatic rings and hydrogen bond donors, a pattern that the 4-phenylpiperidine scaffold can successfully mimic. nih.gov This highlights the piperidine ring as a crucial component for orienting the phenyl group into the active site of the enzyme. nih.gov

Impact of Substituent Effects on Activity and Selectivity Profiles

The biological activity and target selectivity of pharmacologically active compounds are profoundly influenced by their molecular structure. In the context of derivatives of this compound, the principles of Structure-Activity Relationships (SAR) are critical for optimizing therapeutic potential. SAR studies involve systematically modifying the chemical structure of a lead compound to observe the resulting changes in its biological activity. drugdesign.orgyoutube.com For the bipiperidine scaffold, modifications can be made to either of the piperidine rings or the carboxylic acid group to fine-tune its physicochemical properties and interaction with biological targets. nih.gov

The introduction of various substituents can alter properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to receptors or enzymes. For instance, adding lipophilic groups might enhance membrane permeability, while polar groups could improve water solubility. The strategic placement of substituents can lead to enhanced potency and selectivity, thereby reducing off-target effects.

Research on analogous piperidine-containing structures demonstrates these principles effectively. For example, in the development of certain inhibitors, the introduction of halogen atoms at specific positions on a cyclic ring system led to a two- to fourfold improvement in inhibitory and antibacterial activity compared to the unsubstituted analog. This highlights how even subtle electronic and steric changes can have a significant impact on a molecule's function.

The table below illustrates hypothetical modifications to the this compound core and their potential impact on activity, based on established medicinal chemistry principles.

| Modification Site | Substituent Type | Potential Effect | Rationale |

| Piperidine Ring (N-1) | Small Alkyl Groups (e.g., -CH₃) | Increased lipophilicity, potential for steric hindrance at binding site. | Alters solubility and may influence receptor fit. |

| Piperidine Ring (C-4) | Aromatic Rings (e.g., Phenyl) | Introduces potential for π-π stacking interactions with target. | Can significantly enhance binding affinity if the target has a suitable aromatic pocket. |

| Bipiperidine Core | Halogens (e.g., -F, -Cl) | Modulates electronic properties and can form halogen bonds. | Can improve binding affinity and metabolic stability. |

| Carboxylic Acid | Esterification or Amidation | Masks polarity, converting the compound into a prodrug. | Improves cell membrane permeability; the active acid is released by in-vivo hydrolysis. |

Application in Materials Science and Polymer Chemistry

The unique bifunctional nature of the 1,4'-bipiperidine scaffold, possessing two secondary amine functionalities (one of which is part of a carbamate in the title compound), makes it a valuable building block in materials science. Its rigid, saturated ring system can impart desirable properties such as thermal stability and mechanical strength to polymeric materials.

Formulation of Advanced Polymers and Specialty Materials

1,4'-Bipiperidine and its derivatives are promising monomers for the synthesis of advanced polymers like polyamides and as curing agents for epoxy resins.

Polyamides: The parent compound, 1,4'-Bipiperidine, can act as a diamine monomer. fishersci.canih.gov When reacted with dicarboxylic acids through polycondensation, it can form specialty polyamides. nih.gov The rigid and bulky nature of the bipiperidine unit incorporated into the polymer backbone would likely disrupt chain packing, potentially increasing solubility and modifying the mechanical properties of the resulting material compared to traditional polyamides like Nylon 6. nih.gov

Epoxy Resins: Piperidine and its derivatives have been identified as effective curing agents for epoxy resins. cnrs.frresearchgate.net The secondary amine groups can react with the epoxide rings of the resin precursors, initiating a cross-linking process that results in a rigid, three-dimensional thermoset polymer. google.comspecificpolymers.com The incorporation of the 1,4'-bipiperidine structure would create a highly cross-linked network, potentially leading to materials with high glass transition temperatures (Tg) and enhanced durability.

| Polymer Type | Role of 1,4'-Bipiperidine Scaffold | Potential Properties |

| Specialty Polyamides | Diamine Monomer | Improved thermal stability, modified solubility, high tensile strength. |

| Epoxy Thermosets | Curing/Hardening Agent | High cross-link density, enhanced mechanical stiffness, high glass transition temperature (Tg). |

| Coordination Polymers | Organic Linker/Ligand | Formation of robust metal-organic frameworks (MOFs) with potential for porosity. rsc.org |

Development of High-Performance Coatings and Adhesives

The use of 1,4'-bipiperidine derivatives as curing agents for epoxy resins directly translates to applications in high-performance coatings and adhesives. specificpolymers.com Epoxy-based systems are widely used in these areas due to their excellent adhesion, chemical resistance, and durability. The choice of curing agent is crucial in determining the final properties of the cured material.

By using a 1,4'-bipiperidine-based hardener, it is possible to formulate coatings with superior hardness and thermal resistance. The rigid, bicyclic structure of the cross-linking agent would restrict the mobility of the polymer chains, leading to a more robust material suitable for demanding applications, such as industrial floor coatings, protective layers for aerospace components, and structural adhesives.

Role in Catalysis and Coordination Chemistry (e.g., Ligand Design)

In the fields of catalysis and coordination chemistry, the design of ligands that can stabilize metal centers and facilitate chemical transformations is paramount. uva.es this compound is a highly versatile ligand candidate due to its multiple potential coordination sites: the two nitrogen atoms of the piperidine rings and the oxygen atoms of the carboxylate group. researchgate.netnih.gov

Structurally related N-heterocyclic ligands, such as bipyridines, are foundational in transition metal catalysis. researchgate.net The 1,4'-bipiperidine scaffold offers a flexible, saturated analogue. The presence of the carboxylic acid group adds a crucial functional handle. This group can act as an anchoring site to immobilize a metal complex onto a solid support, such as titanium dioxide (TiO₂), which is a strategy used to create heterogeneous catalysts that are easily recoverable and reusable. whiterose.ac.uk

The coordination of this compound to a metal center can occur in several ways. It can act as a bidentate ligand, chelating to a metal via its two nitrogen atoms to form a stable complex. Alternatively, the carboxylate group can coordinate in a monodentate or bidentate fashion, or bridge two metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). rsc.orgmdpi.com This versatility allows for the synthesis of a wide range of metal complexes with tailored steric and electronic properties for specific catalytic applications.

| Potential Coordination Site(s) | Coordination Mode | Potential Application |

| Two Nitrogen Atoms | Bidentate (Chelating) | Homogeneous catalysis, stabilizing reactive metal centers. |

| Carboxylate Group (Oxygen atoms) | Monodentate or Bidentate | Anchoring catalyst to a solid support, modifying solubility. whiterose.ac.uk |

| Nitrogen and Carboxylate Groups | Tridentate (Chelating) | Formation of highly stable, rigid metal complexes. |

| Nitrogen and Carboxylate Groups | Bridging | Synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org |

Computational and Theoretical Studies on 1,4 Bipiperidine 1 Carboxylic Acid and Its Analogs

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are foundational computational techniques used to predict how a ligand, such as a 1,4'-bipiperidine-1'-carboxylic acid derivative, interacts with its biological target, typically a protein receptor. These methods provide a static snapshot of the most probable binding orientation, revealing key intermolecular interactions that are vital for molecular recognition and biological function.

Docking simulations are instrumental in elucidating the binding modes of this compound analogs with their target receptors, particularly chemokine receptors like CCR2 and CCR5, which are implicated in inflammatory diseases and cancer. nih.govresearchgate.net These simulations place the ligand into the three-dimensional structure of the receptor's binding site and score the different poses based on factors like electrostatic compatibility and intermolecular forces.

Research on CCR2 inhibitors has shown that specific interactions are consistently critical for high-affinity binding. For many antagonists, a key interaction involves a salt bridge between a basic nitrogen atom on the ligand and the highly conserved glutamic acid residue Glu291 in the seventh transmembrane helix (TM7) of the receptor. researchgate.net Molecular docking models for various CCR2 inhibitors, including those with piperidine (B6355638) scaffolds, have identified this salt bridge as a crucial anchor point. researchgate.net

Beyond this primary interaction, hydrogen bonds with other residues, such as Tyr120 and His121, often contribute to the stability of the ligand-receptor complex. researchgate.net For instance, docking models of pyridyl derivatives targeting CCR2 show hydrogen bonding with Thr287, while cyclohexyl derivatives have been predicted to form hydrogen bonds with Tyr120 in addition to the salt bridge with Glu291. researchgate.net The binding of the antagonist INCB3344 to CCR2 has also been extensively studied, providing a reference for competitive binding assays. universiteitleiden.nl These predictive models are vital for understanding how the bipiperidine scaffold orients itself within the binding pocket and for designing modifications that can enhance binding affinity and selectivity.

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape or conformation. The 1,4'-bipiperidine scaffold is a flexible structure, and its preferred conformation plays a significant role in how it fits into a receptor's binding site. Conformational analysis involves computational methods to determine the stable, low-energy conformations of a molecule.

Furthermore, advanced molecular dynamics simulations reveal that the receptor itself is not rigid but dynamic. The binding of a ligand can induce conformational changes in the receptor. nih.gov For example, studies on CCR2 have shown that the tryptophan residue Trp-256 can adopt multiple conformations upon ligand binding, shifting the receptor into various stable inactive states. nih.gov Therefore, understanding the conformational preferences of the bipiperidine ligand is essential for predicting its ability to induce or stabilize a specific, biologically relevant receptor conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are powerful tools in medicinal chemistry for predicting the activity of unsynthesized compounds and for identifying the key molecular features that drive biological effects. mdpi.comfrontiersin.org

The development of a robust QSAR model begins with a dataset of compounds with known biological activities, such as the this compound analogs and their measured potencies as receptor antagonists. nih.govnih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Various statistical methods are employed to create the QSAR models. These can range from linear methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to more complex, non-linear approaches such as Artificial Neural Networks (ANN). nih.govnih.gov For instance, QSAR studies on piperidine derivatives acting as CCR5 antagonists have successfully used PLS and ANN to generate predictive models. nih.gov In that study, the models were validated internally (using cross-validation, yielding Q² values) and externally (using the test set, yielding R²_pred values), with the ANN models demonstrating superior predictive ability over the linear models. nih.gov Similarly, a comparative QSAR analysis of cytotoxic piperidone derivatives found that models built using a Genetic Algorithm coupled with PLS (GA-PLS) were highly predictive, with R²_pred values ranging from 0.80 to 0.94. nih.gov The statistical quality of these models is paramount, and metrics like the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess their robustness and predictive performance. nih.govnih.gov

Table 1: Examples of QSAR Models Developed for Piperidine-Containing Compounds This table is a representative summary of methodologies and does not imply direct study of the title compound unless specified.

| Target/Activity | Compound Class | Modeling Methods Used | Key Statistical Metrics | Reference |

|---|---|---|---|---|

| CCR5 Antagonism | Piperidine derivatives | PLS, FA-MLR, ANN | Q² up to 0.562; R²_pred up to 0.580 | nih.gov |

| Cytotoxicity | 3,5-bis(arylidene)-4-piperidones | MLR, GA-PLS | R²_pred between 0.80-0.94 | nih.gov |

| CXCR2 Antagonism | Various CXCR2 antagonists | SMLR, PLS, GA-PLS | Goodness-of-fit, robustness, and external predictive performance reported as satisfactory. | mdpi.com |

| VEGFR-2 Inhibition | Furopyrimidine derivatives | MLR, ANN | ANN Model: R² = 0.998 | nih.gov |

A primary benefit of QSAR modeling is the identification of molecular descriptors that have the most significant influence on biological activity. frontiersin.org These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties, such as its size, shape, electronic character, or topology. nih.gov

Studies on various piperidine-based compounds have identified several classes of descriptors as being critical for activity.

Topological and Geometrical Descriptors : In a QSAR study on cytotoxic piperidone derivatives, molecular density and specific topological (e.g., X2A) and geometrical indices were found to be the most important factors. nih.gov

Physicochemical Descriptors : For modeling the uptake of pharmaceuticals, descriptors such as molecular weight (MW), octanol-water partition coefficient (log K_ow or logD), aqueous solubility (logS), and the acid dissociation constant (pKa) have proven to be crucial. nih.gov

Electronic and Spatial Descriptors : Comprehensive QSAR analyses often include a wide range of descriptors, including those that describe the electronic environment (e.g., partial charges) and the spatial arrangement of atoms (3D descriptors). nih.gov

Atom-Pair Descriptors : In some models, descriptors defining the presence of specific atom types separated by a certain number of bonds have been identified as important. For example, a model for anti-thrombotic agents found that the presence of sp³-hybridized oxygen atoms at a specific distance from other atoms could negatively impact activity. nih.gov

By understanding which descriptors positively or negatively correlate with activity, medicinal chemists can prioritize modifications to the this compound scaffold to enhance its therapeutic profile.

Table 2: Key Molecular Descriptors Identified in QSAR Studies of Related Scaffolds

| Descriptor Class | Specific Descriptor Example | Influence on Activity | Reference |

|---|---|---|---|

| Physicochemical | Molecular Weight (MW), logD, pKa | Negatively correlated with gill uptake | nih.gov |

| Physicochemical | Aqueous Solubility (logS) | Positively correlated with gill uptake | nih.gov |

| Topological | Balaban's J index (X2A) | Important for determining cytotoxicity | nih.gov |

| Geometrical | Molecular Density | Important for determining cytotoxicity | nih.gov |

| Structural | Atom-pair counts (e.g., fsp2Osp3O6B) | The presence of certain atom pairs at specific bond distances was found to be detrimental to activity. | nih.gov |

Advanced Computational Chemistry Approaches

Beyond standard docking and QSAR, more sophisticated computational methods are being applied to gain a deeper, more dynamic understanding of ligand-receptor systems. These advanced approaches can capture complexities that static models often miss.

One of the most powerful techniques is molecular dynamics (MD) simulation . nih.govmdpi.com Unlike docking, which provides a single binding pose, MD simulates the movement of every atom in the system over time (from nanoseconds to microseconds). This allows researchers to observe the stability of the predicted binding pose, explore conformational changes in both the ligand and the receptor, and understand the role of solvent (water) molecules in the binding event. For example, long-timescale MD simulations coupled with Markov-state models have been used to investigate the entire conformational landscape of the CCR2 receptor. nih.gov This approach revealed that antagonists shift the receptor into several distinct inactive conformations, some of which present new, "cryptic" pockets that could be targeted by future drugs. nih.gov

Another set of advanced methods falls under the umbrella of quantum mechanics (QM) . While computationally intensive, QM calculations provide a highly accurate description of electronic structure. These methods are used to study reactivity, charge distribution, and bond energies with high precision. For example, QM-based reactivity indices, such as Fukui and Parr functions, have been calculated for curcumin (B1669340) analogs with a 4-piperidone (B1582916) core to study their electrophilic properties and predict sites susceptible to nucleophilic attack. nih.gov Such insights are valuable for understanding potential metabolic liabilities or for designing covalent inhibitors. These advanced computational strategies provide a more nuanced and dynamic picture of molecular interactions, guiding drug design with a higher level of detail and accuracy.

Application of Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, vibrational frequencies, and energies, which are fundamental to understanding the reactivity and interaction of a compound.

For this compound, DFT calculations can provide deep insights into its electronic properties. These calculations can map the distribution of electron density, identifying regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule might interact with a biological target. For instance, the carboxylic acid group is expected to be a region of high electron density, making it a likely site for hydrogen bonding or ionic interactions with a receptor.

Recent studies on piperidine derivatives have utilized DFT to understand their structural and electronic properties. researchgate.net In a similar vein, DFT can be used to determine the optimized geometry of this compound, predicting bond lengths and angles. Furthermore, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the molecule's kinetic stability and chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Advanced DFT analyses can also generate a Molecular Electrostatic Potential (MEP) map, which visually represents the electrostatic potential on the molecule's surface. nih.gov For this compound, an MEP map would highlight the nucleophilic regions (such as the oxygen atoms of the carboxylic acid) and electrophilic regions, guiding the understanding of its intermolecular interactions.

Table 1: Representative DFT-Calculated Properties for a Piperidine Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This is particularly important for flexible molecules like this compound, which can adopt multiple conformations. The two piperidine rings are connected by a single bond, allowing for considerable rotational freedom.

MD simulations can explore the conformational landscape of this compound, identifying the most stable, low-energy conformations. researchgate.net This is achieved by placing the molecule in a simulated physiological environment (typically a box of water molecules) and solving Newton's equations of motion for each atom. The resulting trajectory provides a detailed picture of how the molecule behaves over time, including its flexibility and interactions with the solvent.

Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. For this compound, RMSF analysis would likely show higher fluctuations in the piperidine rings compared to the more rigid carboxylic acid group.

Furthermore, MD simulations are crucial for studying the stability of a ligand-receptor complex. nih.gov Once a potential binding pose of this compound within a receptor is identified (for example, through docking), MD simulations can assess the stability of this interaction over time. nih.govnih.gov The persistence of key hydrogen bonds and other interactions throughout the simulation provides confidence in the predicted binding mode.

Table 2: Key Parameters from an MD Simulation of a Ligand-Receptor Complex

| Parameter | Description | Typical Application |

| RMSD | Measures the stability of the ligand's position in the binding site. | A stable RMSD suggests a stable binding pose. |

| RMSF | Identifies flexible regions of the ligand and the receptor. | Can indicate which parts of the molecule are involved in binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Confirms the importance of specific hydrogen bond interactions for binding affinity. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | Changes in SASA can indicate conformational changes upon binding. |

Homology Modeling for Receptor Structure Prediction in Ligand Design

For many biological targets, particularly G-protein coupled receptors (GPCRs), experimentally determined structures are not available. unc.edu In such cases, homology modeling provides a powerful tool to generate a three-dimensional model of the target protein. semanticscholar.org This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

The process of homology modeling begins with identifying a suitable template structure—an experimentally resolved structure of a homologous protein. For a receptor that might bind this compound, a known GPCR structure with a similar ligand-binding pocket could be used as a template. nih.govnih.gov The amino acid sequence of the target receptor is then aligned with the template sequence, and a 3D model is built based on the template's coordinates.

The quality of the resulting homology model is critical for its utility in ligand design. Various computational tools are used to refine and validate the model, often incorporating information from known structure-activity relationships of existing ligands. springernature.com Once a reliable model is obtained, it can be used for molecular docking studies to predict how ligands like this compound might bind. tandfonline.com These docking studies can predict the binding orientation and affinity of the ligand, providing valuable insights for the design of new analogs with improved potency and selectivity.

The combination of homology modeling and molecular docking has become a standard approach in modern drug discovery, enabling the rational design of ligands for targets with unknown structures. unc.edu

Advanced Analytical Characterization in 1,4 Bipiperidine 1 Carboxylic Acid Research

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are paramount for piecing together the molecular structure of 1,4'-Bipiperidine-1'-carboxylic acid, confirming its identity, and identifying its functional groups.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit complex multiplets for the piperidine (B6355638) ring protons due to extensive spin-spin coupling. Protons on the piperidine ring bonded to the electron-withdrawing carboxylic acid group (Ring A) are expected to resonate at a lower field compared to those on the other piperidine ring (Ring B). A very broad singlet, characteristic of a carboxylic acid proton, would also be anticipated, often appearing far downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Piperidine H (Ring A, axial -CH₂N(C=O)) | 3.8 - 4.2 | Multiplet |

| Piperidine H (Ring A, equatorial -CH₂N(C=O)) | 2.9 - 3.3 | Multiplet |

| Piperidine H (Ring B, -CH₂N-) | 2.5 - 2.9 | Multiplet |

| Piperidine H (Ring A & B, other -CH₂-) | 1.4 - 2.0 | Multiplet |

| Piperidine H (Ring A & B, -CH-) | 2.2 - 2.7 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The most downfield signal would correspond to the carbonyl carbon of the carbamic acid. The carbons of the two piperidine rings would appear at distinct chemical shifts due to their different electronic environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 155 - 165 |

| Piperidine C (Ring A, -C H₂N(C=O)) | 42 - 48 |

| Piperidine C (Ring B, -C H₂N-) | 50 - 55 |

| Piperidine C (Ring A, -C H-) | 58 - 63 |

| Piperidine C (Ring B, other -C H₂-) | 25 - 30 |

| Piperidine C (Ring A, other -C H₂-) | 28 - 35 |

| Piperidine C (Ring B, -C H₂CH₂N) | 23 - 28 |

Mass spectrometry is essential for determining the molecular weight and confirming the molecular formula of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this polar, ionizable molecule. The compound has a molecular weight of 212.29 g/mol and a monoisotopic mass of 212.1525 Da. nih.govhmdb.ca In positive ion mode, the protonated molecule [M+H]⁺ is expected as the base peak at an m/z of 213.1603. Fragmentation analysis (MS/MS) provides further structural confirmation.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 213.16 | Protonated parent molecule |

| [M+H - H₂O]⁺ | 195.15 | Loss of water |

| [M+H - CO₂]⁺ | 169.16 | Loss of carbon dioxide (decarboxylation) |

| [C₁₀H₂₀N₂]⁺ | 168.16 | Fragment corresponding to 1,4'-Bipiperidine after loss of COOH |

| [C₅H₁₀N]⁺ | 84.08 | Cleavage resulting in a piperidinyl fragment |

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and amine functionalities. The O-H stretch of the carboxylic acid is typically very broad and strong, often overlapping with the C-H stretching bands. chemicalbook.comhelixchrom.com The carbonyl (C=O) stretch of the carbamic acid moiety is also a strong, sharp indicator.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Alkane | C-H Stretch | 2850 - 2960 |

| Carbamic Acid | C=O Stretch | 1690 - 1740 (strong) |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Tertiary Amine | C-N Stretch | 1050 - 1250 |

| Carboxylic Acid | O-H Bend | 910 - 950 (broad) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating this compound from reaction precursors, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. A reversed-phase method is typically employed for the analysis of polar, basic compounds. nih.gov By using a C18 column and an acidic mobile phase, good peak shape and resolution can be achieved. The acidic modifier (e.g., formic acid or phosphoric acid) protonates the basic nitrogen atoms, reducing peak tailing and improving chromatographic performance. nih.govlibretexts.org

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) |

| Temperature | 25-30 °C |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective technique used to monitor the progress of a synthesis or to perform a quick screen for purity. researchgate.net For this compound, which possesses both polar (carboxylic acid) and basic (amine) functionalities, a polar stationary phase like silica (B1680970) gel is standard. The choice of mobile phase is critical; a mixture of a moderately polar solvent and a more polar solvent, such as dichloromethane/methanol or ethyl acetate (B1210297)/methanol, is often effective. Due to the basic nitrogen, the spots may streak; this can often be mitigated by adding a small amount of a base (e.g., triethylamine) or an acid (e.g., acetic acid) to the eluent. As the compound lacks a strong UV chromophore, visualization is typically achieved by staining.

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine |

| Visualization | Potassium permanganate (B83412) (KMnO₄) stain or iodine chamber |

| Expected Rf | ~0.3 - 0.5 (highly dependent on exact solvent system) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and torsional angles, which are critical for a complete understanding of the compound's steric and electronic properties. The process involves irradiating a single crystal of the substance with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that, through complex mathematical analysis, can be translated into a model of the electron density, and thus the atomic positions within the crystal lattice.

For a molecule such as this compound, a successful single-crystal X-ray diffraction study would provide invaluable information. It would confirm the connectivity of the two piperidine rings and the carboxylic acid moiety. Furthermore, it would reveal the preferred conformation of the piperidine rings (typically a chair conformation) and the relative orientation of the two rings with respect to each other. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated, offering insights into intermolecular interactions such as hydrogen bonding, which are expected to be significant given the presence of the carboxylic acid group and the secondary amine.

While specific crystallographic data for this compound are not widely available in the public domain, the table below illustrates the type of information that would be obtained from such an analysis. The data presented are hypothetical and serve as an example of a typical crystallographic data table.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₁H₂₀N₂O₂ |

| Formula weight | 212.29 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1194.5(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.180 |

| Absorption coefficient (mm⁻¹) | 0.084 |

| F(000) | 464 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a sample. This method provides an empirical validation of a compound's chemical formula. The process typically involves the combustion of a small, precisely weighed amount of the substance in a stream of pure oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. From these measurements, the percentage of each element in the original sample can be calculated.

For this compound, with the molecular formula C₁₁H₂₀N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. nih.gov The molecular weight of this compound is 212.29 g/mol . nih.gov A comparison between the experimentally determined elemental percentages and the calculated theoretical values is a critical step in verifying the purity and identity of a newly synthesized batch of the compound. A close agreement between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 62.24 |

| Hydrogen | H | 1.008 | 20 | 20.16 | 9.50 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.20 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.07 |

| Total | 212.29 | 100.00 |

Future Directions and Emerging Research Avenues for 1,4 Bipiperidine 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies